molecular formula C6H10ClF2N B6240678 3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride CAS No. 2200861-79-4

3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride

Cat. No.: B6240678
CAS No.: 2200861-79-4
M. Wt: 169.60 g/mol
InChI Key: RNXRCCAKXYVXMA-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-azaspiro[3.3]heptane hydrochloride is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system.

Mechanism of Action

Target of Action

It is known that this compound is a bioisostere of piperidine , a common structure in many drugs . Therefore, it may interact with similar targets as piperidine-based drugs.

Mode of Action

As a bioisostere of piperidine , it is likely to interact with its targets in a similar manner

Biochemical Pathways

Given its structural similarity to piperidine , it may influence similar biochemical pathways. More research is required to determine the exact pathways and their downstream effects.

Result of Action

As a bioisostere of piperidine , it may have similar effects. More research is required to determine these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride, it is known that it is stored at temperatures below -10 degrees .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-1-azaspiro[3.3]heptane hydrochloride typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf isocyanate (ClO₂S NCO), resulting in the formation of spirocyclic β-lactams. These β-lactams are then reduced using alane to produce the desired spirocyclic compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3,3-Difluoro-1-azaspiro[3.3]heptane hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-1-azaspiro[3.3]heptane hydrochloride is unique due to its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel pharmaceuticals .

Properties

CAS No.

2200861-79-4

Molecular Formula

C6H10ClF2N

Molecular Weight

169.60 g/mol

IUPAC Name

3,3-difluoro-1-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)4-9-5(6)2-1-3-5;/h9H,1-4H2;1H

InChI Key

RNXRCCAKXYVXMA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CN2)(F)F.Cl

Purity

95

Origin of Product

United States

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